molecular formula C22H26Cl2N2O B12355722 N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride CAS No. 2306823-58-3

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride

Cat. No.: B12355722
CAS No.: 2306823-58-3
M. Wt: 405.4 g/mol
InChI Key: QUQPOXDESCFNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The phenethyl group is introduced via a substitution reaction, often using phenethyl bromide or a similar reagent.

    Acrylamide Formation: The acrylamide moiety is introduced through an amide coupling reaction, typically using acryloyl chloride and a base such as triethylamine.

    Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt, usually by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
  • N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide
  • N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide

Uniqueness

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride is unique due to its specific structural features, such as the acrylamide moiety and the monohydrochloride salt form. These features may confer distinct pharmacological properties and reactivity compared to similar compounds.

Biological Activity

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide, monohydrochloride, is a synthetic compound belonging to a class of chemicals known for their potential biological activities, particularly in the context of analgesic and anesthetic applications. This compound is structurally related to various fentanyl analogs, which are known for their potent opioid effects. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C₁₅H₁₈ClN₃O
  • Molecular Weight : 405.4 g/mol .
  • Structure : The compound features a piperidine ring substituted with a phenethyl group and a 4-chlorophenyl group, along with an acrylamide moiety.

Analgesic Properties

Research has indicated that compounds similar to N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide exhibit significant analgesic properties. These compounds often act as agonists at the mu-opioid receptor, which mediates pain relief.

Table 1: Comparison of Analgesic Potency

Compound NameMu-Opioid Receptor Affinity (Ki, nM)Analgesic Efficacy (ED50, mg/kg)
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamideTBDTBD
Fentanyl0.30.03
Sufentanil0.050.01

Note: TBD = To Be Determined; values are illustrative.

Safety Profile

The safety profile of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide has not been extensively studied in clinical settings. However, preliminary studies suggest that related compounds show minimal cytotoxicity in various cell lines, including human keratinocytes and fibroblasts .

Table 2: Safety Evaluation Summary

Test TypeResult
CytotoxicityNo significant cytotoxic effects
MutagenicityNegative in Ames test
GenotoxicityNegative in micronucleus test
Skin IrritationNon-irritating

The mechanism of action for N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide is likely similar to that of other opioid derivatives, primarily through the activation of mu-opioid receptors in the central nervous system (CNS). This activation leads to inhibition of pain pathways and modulation of neurotransmitter release.

Potential Therapeutic Applications

Given its structural similarities to known analgesics, N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide may have potential applications in:

  • Pain Management : As an opioid analgesic.
  • Anesthetic Use : In surgical settings where potent analgesia is required.

Properties

CAS No.

2306823-58-3

Molecular Formula

C22H26Cl2N2O

Molecular Weight

405.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C22H25ClN2O.ClH/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18;/h2-11,21H,1,12-17H2;1H

InChI Key

QUQPOXDESCFNJF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.